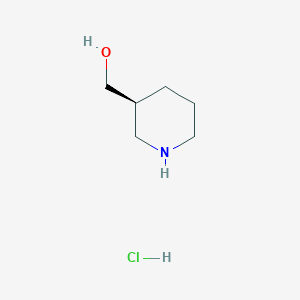

(S)-Piperidin-3-ylmethanol hydrochloride

Description

Properties

IUPAC Name |

[(3S)-piperidin-3-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c8-5-6-2-1-3-7-4-6;/h6-8H,1-5H2;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFTUQPTEOPYGV-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743572 | |

| Record name | [(3S)-Piperidin-3-yl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125551-75-8 | |

| Record name | [(3S)-Piperidin-3-yl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Piperidin-3-ylmethanol Hydrochloride: A Cornerstone for Chiral Drug Discovery

Executive Summary

(S)-Piperidin-3-ylmethanol hydrochloride is a pivotal chiral building block in modern medicinal chemistry. Its rigid, saturated heterocyclic scaffold, combined with stereochemically defined hydroxyl and secondary amine functionalities, offers a versatile platform for constructing complex, three-dimensional molecules with significant therapeutic potential. The piperidine motif is a privileged structure, found in numerous FDA-approved drugs, where its basic nitrogen can ensure aqueous solubility and its chair-like conformation can provide precise vectoral presentation of substituents for optimal target engagement.[1] This guide provides a comprehensive technical overview of (S)-Piperidin-3-ylmethanol hydrochloride, encompassing its physicochemical properties, robust enantioselective synthesis protocols, detailed analytical characterization, applications in drug development, and essential safety and handling procedures. It is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

The Strategic Importance of Chiral Piperidines in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals.[2] Its prevalence stems from a combination of favorable properties:

-

Physicochemical Modulation: The basic nitrogen atom (pKa ≈ 11.2 for piperidine) is typically protonated at physiological pH, enhancing aqueous solubility and allowing for the formation of crystalline salts, which are crucial for drug formulation. The introduction of chirality and substituents can fine-tune properties like lipophilicity and membrane permeability.[3]

-

Pharmacokinetic Profile: The saturated piperidine ring is generally stable to metabolic degradation compared to more labile aromatic systems.

-

Structural Versatility: Its non-planar, chair-like conformation allows for the precise spatial arrangement of substituents in axial or equatorial positions, which is critical for selective interaction with biological targets like enzymes and receptors.

The control of stereochemistry is paramount, as different enantiomers of a drug can exhibit vastly different potency, selectivity, and toxicity. (S)-Piperidin-3-ylmethanol hydrochloride provides a synthetically accessible source of a specific stereoisomer, enabling chemists to avoid the costly and often inefficient separation of enantiomers at later stages of a synthesis campaign. It has been identified as a key intermediate in the development of selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor modulators.[4]

Physicochemical and Structural Properties

The fundamental properties of (S)-Piperidin-3-ylmethanol hydrochloride are summarized below. This data is essential for reaction planning, safety assessment, and analytical method development.

| Property | Value | Reference(s) |

| IUPAC Name | [(3S)-piperidin-3-yl]methanol;hydrochloride | [5][6] |

| CAS Number | 1125551-75-8 | [5][6] |

| Molecular Formula | C₆H₁₄ClNO | [5][7] |

| Molecular Weight | 151.63 g/mol | [5][7] |

| Appearance | White to off-white solid | [7] |

| Purity | Typically ≥97% | [6][7] |

| Canonical SMILES | Cl.OC[C@H]1CCCNC1 | [6] |

| InChI Key | VLFTUQPTEOPYGV-RGMNGODLSA-N | [6] |

Enantioselective Synthesis and Purification

Obtaining enantiomerically pure (S)-Piperidin-3-ylmethanol is a critical challenge that underscores the value of this building block. While several strategies exist, including biocatalytic reduction and synthesis from the chiral pool (e.g., L-glutamic acid)[8], a highly effective and versatile approach relies on the asymmetric functionalization of pyridine. The following multi-step protocol is a representative method based on modern rhodium-catalyzed asymmetric methodology.[9][10]

Synthetic Workflow Overview

The core logic of this synthesis is to convert a flat, achiral starting material (pyridine) into a three-dimensional, chiral product through a series of controlled transformations. The key step is a Rhodium-catalyzed asymmetric reductive Heck reaction that establishes the stereocenter at the C3 position with high enantioselectivity.[10]

Caption: Enantioselective synthesis workflow from pyridine.

Detailed Experimental Protocol (Representative)

Causality: This protocol is designed for maximum control. The initial partial reduction of pyridine creates a dihydropyridine, which is a more suitable substrate for the subsequent asymmetric reaction than the aromatic pyridine ring. The choice of the chiral ligand, (S)-SEGPHOS, is critical as it dictates the stereochemical outcome, inducing the formation of the (S)-enantiomer.

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

-

To a solution of pyridine (1.0 eq) in methanol at -78 °C under an inert nitrogen atmosphere, add sodium borohydride (1.0 eq).

-

Add phenyl chloroformate (1.0 eq) dropwise, ensuring the temperature remains at -78 °C.

-

Stir the reaction mixture for 3 hours at -78 °C.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic layers, wash with 1N NaOH followed by 1N HCl, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the dihydropyridine intermediate.[9]

Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction

-

In a reaction vial under argon, combine [Rh(cod)OH]₂ (3 mol%) and (S)-SEGPHOS (7 mol%).

-

Add a degassed mixture of toluene, 2-methyltetrahydrofuran, and water.

-

Add aqueous CsOH (2.0 eq) and stir the catalyst solution at 70 °C for 10 minutes.

-

Add an appropriate boronic acid (e.g., 4-methoxy-phenylboronic acid, 3.0 eq) followed by the dihydropyridine from Step 1 (1.0 eq).

-

Stir the mixture at 70 °C for 20 hours.

-

Upon completion, cool to room temperature, dilute with ether, and purify by column chromatography to isolate the enantioenriched 3-substituted tetrahydropyridine.[9][10]

Step 3: Conversion to (S)-Piperidin-3-ylmethanol Hydrochloride

-

The product from Step 2 is subjected to hydroboration-oxidation (e.g., using BH₃·THF followed by H₂O₂/NaOH) to convert the vinyl group (derived from the boronic acid step if chosen appropriately) to a primary alcohol.

-

The tetrahydropyridine ring and the N-protecting group are then reduced via catalytic hydrogenation (e.g., H₂, Pd/C) to yield (S)-Piperidin-3-ylmethanol.

-

The resulting free base is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of HCl (e.g., 4M in dioxane or HCl gas) is added to precipitate the hydrochloride salt.

-

The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the structure, identity, purity, and enantiomeric excess of the final compound.

Spectroscopic Analysis (Predicted)

¹H NMR (400 MHz, D₂O):

-

δ 3.5-3.7 ppm (m, 2H): Diastereotopic protons of the -CH₂OH group.

-

δ 3.2-3.4 ppm (m, 2H): Axial and equatorial protons at C2 and C6 adjacent to the nitrogen.

-

δ 2.7-2.9 ppm (m, 2H): Axial and equatorial protons at C2 and C6.

-

δ 1.8-2.1 ppm (m, 2H): Protons at C3 and C5.

-

δ 1.4-1.7 ppm (m, 2H): Protons at C4.

-

Note: In D₂O, the -OH and -NH₂⁺ protons will exchange and may not be visible.

¹³C NMR (100 MHz, D₂O):

-

δ ~65 ppm: -CH₂OH carbon.

-

δ ~45-50 ppm: C2 and C6 carbons.

-

δ ~35-40 ppm: C3 carbon (chiral center).

-

δ ~25-30 ppm: C5 carbon.

-

δ ~20-25 ppm: C4 carbon.

FT-IR (KBr Pellet, cm⁻¹):

-

3200-3400 (broad): O-H stretching of the alcohol.

-

2700-3000 (broad): N-H stretching from the secondary ammonium salt (R₂NH₂⁺).

-

2850-2950: C-H stretching of the aliphatic ring.

-

1050-1150: C-O stretching of the primary alcohol.

Chiral Purity Analysis

The enantiomeric excess (e.e.) is the most critical quality attribute. It is typically determined by chiral High-Performance Liquid Chromatography (HPLC).

Protocol:

-

Derivatization: The amine is often derivatized with a UV-active agent (e.g., benzoyl chloride) to improve detection.

-

Column: A chiral stationary phase column (e.g., Chiralpak® series) is used.

-

Mobile Phase: A mixture of hexane and isopropanol is commonly employed.

-

Detection: UV detector.

-

Quantification: The enantiomeric excess is calculated from the relative peak areas of the (S) and (R) enantiomers. A result of >99% e.e. is typically desired for pharmaceutical applications.[8]

Applications in Drug Discovery and Development

(S)-Piperidin-3-ylmethanol hydrochloride is a bifunctional building block, meaning its two functional groups—the secondary amine and the primary alcohol—can be modified independently to build molecular complexity. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Caption: Diversification pathways from the core scaffold.

This strategic functionalization enables its incorporation into a wide range of advanced intermediates and final drug candidates, as evidenced by its frequent appearance in the patent literature for novel therapeutics.[5] The introduction of this chiral scaffold can enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce off-target effects such as hERG toxicity.[1][3]

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is mandatory when handling (S)-Piperidin-3-ylmethanol hydrochloride. It is a hazardous substance requiring appropriate engineering controls and personal protective equipment (PPE).

GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Reference |

| GHS07 | H302: Harmful if swallowed. | [6] | |

| H315: Causes skin irritation. | [6] | ||

| H319: Causes serious eye irritation. | [6] | ||

| H335: May cause respiratory irritation. | [6] |

Handling and PPE

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

-

Safe Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

References

-

Dong, Z., & Dong, G. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

Vasilevsky, S. F., & Stepanov, A. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4821. [Link]

-

PubChem. (n.d.). (S)-Piperidin-3-ylmethanol hydrochloride. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). General strategy for the synthesis of piperidine derivatives. [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

-

Org Biomol Chem. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. 10(27), 5253-7. [Link]

-

ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine. [Link]

-

Indian Journal of Chemistry. (2024). Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

- Google Patents. (n.d.).US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol.

-

ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. m.chem960.com [m.chem960.com]

- 5. (S)-Piperidin-3-ylmethanol hydrochloride | C6H14ClNO | CID 70700777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. (S)-Piperidin-3-ylmethanol hydrochloride | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

Precision Synthesis of Chiral Piperidine Scaffolds: From Pyridine Hydrogenation to Industrial Application

[1]

Executive Summary: The Privileged Scaffold

The chiral piperidine ring is arguably one of the most significant "privileged scaffolds" in modern medicinal chemistry. It serves as the structural core for numerous blockbuster drugs, including Tofacitinib (JAK inhibitor), Niraparib (PARP inhibitor), and Vilanterol (LABA).

The physicochemical versatility of the piperidine ring allows it to function as a lipophilic spacer, a rigidifying element, or a pharmacophore that directs substituents into specific binding pockets. However, the introduction of chirality—particularly at the 2, 3, and 4 positions—presents a significant synthetic challenge. Classical methods often rely on the resolution of racemates or chiral pool synthesis (e.g., from amino acids), which suffer from poor atom economy and limited structural diversity.

This guide details the transition to Asymmetric Catalysis , specifically focusing on the Iridium-catalyzed hydrogenation of substituted pyridines. This methodology represents the current state-of-the-art for generating high-value chiral piperidine intermediates with high enantioselectivity (ee) and diastereoselectivity (dr).

Strategic Approaches: The "Why" and "How"

The synthesis of chiral piperidines has evolved from stoichiometric chiral auxiliaries to catalytic asymmetric methods. The following decision tree illustrates the strategic selection of synthetic routes based on substitution patterns.

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on target substitution.

Core Technology: Iridium-Catalyzed Asymmetric Hydrogenation[2][3]

The direct hydrogenation of pyridines is thermodynamically favorable but kinetically difficult due to the high resonance energy of the aromatic ring and the tendency of the basic nitrogen to poison the metal catalyst.

The Solution: Pyridinium Salt Activation

To overcome catalyst deactivation, the pyridine nitrogen must be activated. The most robust method involves converting the pyridine to a pyridinium salt (using benzyl halides, HCl, or in-situ activators like I2). This serves two purposes:

-

Electronic Activation: Increases the electrophilicity of the ring, facilitating hydride transfer.

-

Catalyst Protection: Prevents the formation of stable, inactive N-Metal complexes.

Mechanism of Action

The reaction typically proceeds via an outer-sphere mechanism involving an Iridium(III) dihydride species. The counterion (e.g., Cl-, Br-, I-) plays a critical role in the catalytic cycle, often bridging the metal center or stabilizing the transition state.

Figure 2: Simplified catalytic cycle for the Iridium-catalyzed hydrogenation of pyridinium salts.

Detailed Protocol: Synthesis of a Tofacitinib Intermediate

This protocol describes the synthesis of a cis-3,4-disubstituted piperidine, a structural analog to the core of Tofacitinib, using Iridium-catalyzed hydrogenation. This method replaces older routes that relied on the resolution of racemates.

Target Molecule: (3R,4R)-1-benzyl-3,4-dimethylpiperidine (as a model system for the drug core).

Reagents and Equipment

-

Substrate: 3,4-dimethylpyridine (10 mmol)

-

Activator: Benzyl bromide (10.5 mmol)

-

Catalyst Precursor: [Ir(cod)Cl]2 (0.5 mol%)

-

Chiral Ligand: (R)-MeO-Biphep or (R)-SegPhos (1.1 mol%)

-

Solvent: Methanol/Dichloromethane (1:1 v/v)

-

Hydrogen Source: H2 gas (balloon or autoclave)

-

Equipment: High-pressure stainless steel autoclave (Parr reactor).

Step-by-Step Methodology

Phase 1: Activation (Formation of Pyridinium Salt)

-

Dissolve 3,4-dimethylpyridine (1.07 g, 10 mmol) in dry acetone (10 mL).

-

Add benzyl bromide (1.25 mL, 10.5 mmol) dropwise at 0°C.

-

Stir at room temperature for 4 hours. A white precipitate will form.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain 1-benzyl-3,4-dimethylpyridinium bromide.

-

Checkpoint: Verify purity via 1H NMR (D2O). Aromatic protons should shift downfield (>8.5 ppm).

-

Phase 2: Asymmetric Hydrogenation

-

Catalyst Preparation: In a glovebox (N2 atmosphere), mix [Ir(cod)Cl]2 (3.4 mg, 0.005 mmol) and (R)-MeO-Biphep (6.4 mg, 0.011 mmol) in degassed dichloromethane (2 mL). Stir for 10 min to form the orange active complex.

-

Reaction Setup: Place the pyridinium salt (278 mg, 1.0 mmol) in a glass liner inside the autoclave. Add methanol (2 mL) and the catalyst solution (2 mL).

-

Hydrogenation: Seal the autoclave. Purge with H2 (3 cycles at 10 bar).

-

Pressurize to 50 bar (725 psi) H2.

-

Stir at room temperature for 24 hours.

-

Tip: For difficult substrates, adding 10 mol% I2 can enhance reactivity by generating HI in situ, a potent activator.

-

-

Workup: Carefully vent the hydrogen. Concentrate the solvent under reduced pressure.

-

Basification: Dissolve the residue in water, basify with sat. NaHCO3 to pH 10, and extract with CH2Cl2 (3x).

-

Purification: Dry organic layers over Na2SO4 and concentrate. Purify via flash chromatography (EtOAc/Hexanes).

Expected Results

-

Yield: >90%

-

Enantiomeric Excess (ee): >92% (determined by chiral HPLC).

-

Diastereomeric Ratio (dr): >95:5 (cis isomer favored).

Comparative Analysis of Methods

The following table compares the Iridium-catalyzed route with other prevailing methodologies.

| Feature | Ir-Catalyzed Hydrogenation | Biocatalysis (IREDs) | C-H Functionalization (Lithiation) |

| Substrate Scope | Broad (Pyridines, Quinolines) | Limited (Specific imines) | Protected Piperidines (N-Boc) |

| Atom Economy | Excellent (H2 addition) | High | Moderate (Stoichiometric Li/Zn) |

| Scalability | High (Kg scale proven) | High (Fermentation dependent) | Low/Medium (Cryogenic temps) |

| Stereocontrol | Ligand controlled (Tunable) | Enzyme dependent (Evolution req.) | Substrate/Ligand controlled |

| Cost | High (Ir metal, Ligands) | Low (after enzyme dev.) | Medium (Reagents) |

Emerging Technologies: Biocatalysis & C-H Activation

While hydrogenation is the industrial standard for de novo ring synthesis, late-stage functionalization is gaining ground.

-

Biocatalysis (Imine Reductases - IREDs): Recent work by Turner et al. has shown that IREDs can catalyze the reduction of cyclic imines to chiral piperidines with perfect atom economy. This is particularly useful for introducing chirality at the 2-position under mild, aqueous conditions.

-

Application: Synthesis of Niraparib intermediates.[1]

-

-

C-H Activation: Direct alpha-lithiation of N-Boc piperidine (using s-BuLi/sparteine) allows for the introduction of electrophiles. This method is ideal for diversifying an existing piperidine core rather than building it from scratch.

References

-

Review of Chiral Piperidines in Drug Design

- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Pharmaceutical Fronts.

-

Iridium-Catalyzed Hydrogenation Mechanism & Scope

-

Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. (2012).[2] Angewandte Chemie Int. Ed. (Zhou Group).

-

-

Tofacitinib Synthesis via DKR

-

Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. (2018).[3] Organic Process Research & Development.

-

-

Biocatalytic Approaches

-

C-H Functionalization

-

Approaches to α-functionalization of piperidines by C-H functionalization. (2020).[4] Chemical Science.

-

Stereochemistry of piperidine scaffolds in pharmaceuticals

An In-Depth Technical Guide The Third Dimension: Mastering the Stereochemistry of Piperidine Scaffolds in Modern Pharmaceuticals

Abstract

The piperidine ring, a saturated six-membered heterocycle, is one of the most ubiquitous and privileged scaffolds in the pharmaceutical industry.[1][2] Its presence in over twenty classes of pharmaceuticals and countless natural alkaloids underscores its significance.[1] However, the true pharmacological potential of a piperidine-containing molecule is not defined by its two-dimensional structure, but by the precise three-dimensional arrangement of its atoms. This guide provides an in-depth exploration of the stereochemical principles governing piperidine scaffolds, from the conformational dynamics of the ring itself to the sophisticated synthetic strategies required to control its stereocenters. We will dissect the profound impact of stereoisomerism on pharmacological activity, selectivity, and ADME/Tox profiles, providing researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of this versatile scaffold.

The Stereochemical Imperative: Why 3D Matters

In drug design, stereochemistry is not an academic footnote; it is a central determinant of a molecule's biological destiny. For piperidine scaffolds, the spatial orientation of substituents dictates how the molecule interacts with its biological target, how it is metabolized, and whether it elicits therapeutic effects or toxicity.[3][4]

-

Target Recognition and Binding Affinity: Biological targets, such as enzymes and receptors, are chiral environments. A drug's ability to bind with high affinity and specificity is contingent upon a precise three-dimensional fit, much like a key into a lock. A single stereocenter on the piperidine ring can dramatically alter the molecule's shape, determining whether it can productively engage with the binding pocket. The piperidine ring acts as a rigid anchor, presenting pharmacophoric groups in a defined spatial orientation necessary for molecular recognition.[2]

-

Selectivity and Off-Target Effects: Often, different stereoisomers of a drug will bind to different targets. One isomer might be highly selective for the intended therapeutic target, while another could interact with off-target proteins, leading to undesirable side effects. For example, studies on 3,4-disubstituted piperidine analogs revealed that the stereochemistry completely dictates the molecule's selectivity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[5] The (-)-trans and (+)-cis isomers showed selectivity for SERT or SERT/NET, whereas (-)-cis isomers were selective for DAT/NET.[5]

-

Pharmacokinetics and Metabolic Stability (ADME): The three-dimensional structure of a drug influences its absorption, distribution, metabolism, and excretion (ADME) profile.[2] The orientation of substituents on the piperidine ring can shield metabolically labile sites from enzymatic degradation, thereby increasing the drug's half-life.[2] Conversely, a different orientation might expose a site to metabolic enzymes, leading to rapid clearance. Introducing chirality can also modulate physicochemical properties like solubility and lipophilicity, which are crucial for bioavailability.[3][4][6]

Conformational Dynamics: The Piperidine Chair and Beyond

The piperidine ring is not static; it exists predominantly in a low-energy chair conformation, analogous to cyclohexane. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). These conformers are in rapid equilibrium through a process called ring flipping.

Caption: General equilibrium between two chair conformers of a substituted piperidine.

The energetic preference of a substituent for the equatorial position is driven by the avoidance of steric clashes with other axial substituents, known as 1,3-diaxial interactions. However, several electronic factors unique to heterocycles can override simple sterics:

-

Pseudoallylic (A1,3) Strain: This is a critical concept in modern drug design. When the piperidine nitrogen is acylated or connected to an aromatic ring, its lone pair delocalizes into the adjacent π-system. This increases the N-atom's sp² character, flattening the local geometry. The resulting steric strain between the N-substituent and a C2-substituent (A1,3 strain) strongly favors the C2-substituent adopting an axial orientation to relieve this repulsion.[7] This conformational locking can be exploited to create more rigid, pre-organized ligands with improved binding affinity and physical properties.[7]

Caption: A1,3 strain forces C2-substituents into the axial position in N-acyl piperidines.

-

Fluorine Conformational Effects: The small steric size of fluorine would suggest a weak equatorial preference. However, computational and experimental studies have shown a surprising preference for an axial orientation in many fluorinated piperidines.[8] This is attributed to a combination of stabilizing hyperconjugation (σC-H → σ*C-F) and charge-dipole interactions, modulated by solvent polarity.[8][9] This principle is now actively used to design conformationally rigid scaffolds.

Data Presentation: Conformational Free Energy (ΔGax-eq)

The following table summarizes the calculated free energy differences for placing a methyl group in the axial versus the equatorial position on different piperidine scaffolds, illustrating the powerful effect of the N-substituent.

| Compound | N-Substituent | ΔG (axial - equatorial) [kcal/mol] | Favored Conformer | Source |

| 1,2-dimethylpiperidine | Methyl | +1.8 | Equatorial | [7] |

| 2-methyl-1-phenylpiperidine | Phenyl | -1.0 | Axial | [7] |

| N-acetyl-2-methylpiperidine | Acetyl | -3.2 | Axial | [7] |

| N-TFA-3-fluoropiperidine | Trifluoroacetyl | -1.8 (in Chloroform) | Axial F | [8] |

A negative ΔG indicates the axial conformer is more stable.

The Synthetic Toolkit: Achieving Stereochemical Control

The synthesis of a specific piperidine stereoisomer is a formidable challenge that has driven significant innovation in organic chemistry. Modern strategies have moved beyond classical resolutions to highly efficient catalytic asymmetric methods.[1]

Caption: Overview of key approaches for the asymmetric synthesis of piperidines.

Key Methodologies

-

Asymmetric Hydrogenation: The catalytic hydrogenation of substituted pyridines is a powerful and atom-economical method.[1] Using transition metal catalysts (e.g., Iridium, Rhodium) with chiral P,N-ligands allows for the highly enantioselective and diastereoselective synthesis of all-cis substituted piperidines from simple, flat precursors.[1][10]

-

Intramolecular Cyclization: These methods construct the piperidine ring from a pre-functionalized acyclic precursor that already contains the necessary stereochemical information.[1] Key reactions include the intramolecular aza-Michael reaction, reductive amination, and radical C-H amination/cyclization.[1]

-

Chiral Auxiliary-Mediated Synthesis: This classic strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary directs the stereochemical course of a bond-forming reaction and is subsequently cleaved, yielding the enantiomerically enriched product.[11]

-

Catalytic Asymmetric [2+2+2] Cycloaddition: This elegant approach uses a chiral catalyst (often Rhodium-based) to stitch together three simple components (e.g., an alkyne, an alkene, and an isocyanate) to form the polysubstituted piperidine core in a single, highly enantioselective step.[12]

Experimental Protocol: Representative Asymmetric Hydrogenation of a Pyridinium Salt

This protocol is representative of methods used to generate chiral piperidines via asymmetric hydrogenation, a cornerstone of modern synthesis.[11]

Objective: To synthesize an N-benzyl-2-phenylpiperidine derivative with high enantiomeric excess (ee).

Materials:

-

N-benzyl-2-phenylpyridinium bromide (Substrate)

-

[Ir(cod)Cl]₂ (Iridium catalyst precursor)

-

(R)-MeO-BoQPhos (Chiral Ligand)

-

Tetrabutylammonium iodide (TBAI) (Additive)

-

Potassium carbonate (K₂CO₃) (Base)

-

Anhydrous, degassed Tetrahydrofuran (THF) and Methanol (MeOH)

-

High-pressure autoclave with magnetic stirring

Procedure:

-

Catalyst Pre-formation: In an inert atmosphere glovebox, charge a vial with [Ir(cod)Cl]₂ (1 mol%) and (R)-MeO-BoQPhos (2.2 mol%). Add anhydrous, degassed THF (1 mL) and stir the mixture at room temperature for 30 minutes. The solution should turn a characteristic color, indicating catalyst formation.

-

Substrate Preparation: In a separate vial, dissolve the N-benzyl-2-phenylpyridinium bromide (1.0 equiv), TBAI (0.2 equiv), and K₂CO₃ (2.0 equiv) in a mixture of THF (4 parts) and MeOH (1 part).

-

Reaction Assembly: Transfer the substrate solution to the pre-formed catalyst solution under an inert atmosphere.

-

Hydrogenation: Place the reaction vial inside a high-pressure autoclave. Seal the autoclave, purge several times with H₂ gas, and then pressurize to the desired pressure (e.g., 50 atm H₂).

-

Reaction Execution: Stir the reaction at a controlled temperature (e.g., 30 °C) for 24 hours.

-

Workup: Carefully vent the autoclave. Quench the reaction mixture with water and extract with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Analysis: The crude product is purified by silica gel chromatography. The enantiomeric excess (ee) of the final product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Causality: The chiral (R)-MeO-BoQPhos ligand coordinates to the iridium center, creating a chiral catalytic environment. The pyridinium substrate coordinates to this complex, and hydrogen is delivered to one face of the C=N/C=C bonds preferentially, leading to the formation of one enantiomer over the other.

Case Studies: Stereochemistry in Action

The following examples of marketed drugs and clinical candidates illustrate the tangible impact of piperidine stereochemistry.

Case Study 1: Methylphenidate (Ritalin) - A CNS Stimulant

Methylphenidate, used to treat ADHD, contains two chiral centers, giving rise to four possible stereoisomers. The therapeutic activity resides almost exclusively in the (2R,2'R)-threo-isomer . This isomer has the correct three-dimensional shape to bind effectively to and inhibit the dopamine transporter (DAT), increasing extracellular dopamine levels. The other isomers are significantly less active. The synthesis of enantiomerically pure (2R,2'R)-methylphenidate is therefore critical for its therapeutic use.

Case Study 2: Monoamine Transporter Inhibitors

As previously mentioned, the work on 3,4-disubstituted piperidines provides a compelling example of how subtle stereochemical changes dictate pharmacology.[5]

| Compound Isomer | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Primary Selectivity |

| (-)-cis | 15 | 1.8 | 1000 | DAT / NET |

| (+)-cis | 700 | 2.2 | 700 | NET Selective |

| (-)-trans | 400 | 12 | 3.7 | SERT / NET |

| (+)-trans | 6.5 | 1.9 | 100 | DAT / NET |

| Data adapted from He et al., J Med Chem, 2005.[5] Lower Ki indicates higher binding affinity. |

This data clearly demonstrates that a simple change from cis to trans geometry, or from one enantiomer to another, completely shifts the drug's biological activity profile across three highly related transporter proteins.

Conclusion and Future Outlook

The stereochemistry of the piperidine scaffold is a pivotal parameter in drug design that governs every aspect of a molecule's pharmacological identity. A deep understanding of its conformational preferences, influenced by factors like A1,3 strain and substituent electronic effects, is essential. This knowledge, coupled with a powerful toolkit of stereoselective synthetic methods, allows medicinal chemists to precisely sculpt three-dimensional molecules for optimal target engagement, improved selectivity, and favorable pharmacokinetic properties. The future of drug discovery will increasingly rely on these principles, moving towards conformationally-locked or rigidified piperidine scaffolds that are pre-organized for their biological target, promising a new generation of more potent and selective therapeutics.

References

-

D. B. Kurmet, M. V. R. Reddy, and R. G. Ghorpade, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Molecules, vol. 28, no. 1, p. 353, 2023. [Online]. Available: [Link]

-

S. P. Jones et al., "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates," RSC Medicinal Chemistry, vol. 13, no. 11, pp. 1614-1623, 2022. [Online]. Available: [Link]

-

Q.-S. Chen, J.-Q. Li, and Q.-W. Zhang, "Application of Chiral Piperidine Scaffolds in Drug Design," ResearchGate, Mar. 2023. [Online]. Available: [Link]

-

A. Ten, R. Koizhaiganova, D. Bissenbay, B. Tursynova, Z. Zhaxibayeva, and V. Yu, "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry," ChemistryOpen, vol. 15, no. 1, p. e202500366, 2026. [Online]. Available: [Link]

-

P. Przybylski and A. Huczyński, "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds," European Journal of Medicinal Chemistry, vol. 300, p. 117869, 2025. [Online]. Available: [Link]

-

J. Wang et al., "Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions," ACS Omega, vol. 7, no. 11, pp. 9377-9385, 2022. [Online]. Available: [Link]

-

C. F. Gelis et al., "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference," Chemistry – A European Journal, vol. 26, no. 27, pp. 6141-6147, 2020. [Online]. Available: [Link]

-

A. A. Abdelshaheed, M. A. M. Abdelgawad, A. A. El-Daly, and H. A. R. Hussein, "Piperidine nucleus in the field of drug discovery," Future Journal of Pharmaceutical Sciences, vol. 7, no. 1, p. 188, 2021. [Online]. Available: [Link]

-

Q.-S. Chen, J.-Q. Li, and Q.-W. Zhang, "Application of Chiral Piperidine Scaffolds in Drug Design," Pharmaceutical Fronts, vol. 5, no. 01, pp. e1-e14, 2023. [Online]. Available: [Link]

-

S. G. Davies, A. M. Fletcher, P. M. Roberts, and J. E. Thomson, "Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine," The Journal of Organic Chemistry, vol. 75, no. 10, pp. 3271-3284, 2010. [Online]. Available: [Link]

-

M. K. O'Brien et al., "A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery," Organic Letters, vol. 11, no. 17, pp. 3746-3749, 2009. [Online]. Available: [Link]

-

S. P. Jones et al., "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates," RSC Medicinal Chemistry, vol. 13, no. 11, pp. 1614-1623, 2022. [Online]. Available: [Link]

-

R. He, T. Kurome, K. M. Giberson, K. M. Johnson, and A. P. Kozikowski, "Further Structure-Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors," Journal of Medicinal Chemistry, vol. 48, no. 25, pp. 7970-7979, 2005. [Online]. Available: [Link]

-

C. A. Incarnato, P. S. A. Lee, and K. A. Miller, "A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether," Tetrahedron Letters, vol. 51, no. 33, pp. 4465-4468, 2010. [Online]. Available: [Link]

-

A. D'Alonzo et al., "Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics," Molecules, vol. 26, no. 1, p. 52, 2020. [Online]. Available: [Link]

-

N. Yadav, J. Choi, and H. Ha, "One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine," Organic & Biomolecular Chemistry, vol. 14, no. 29, pp. 6908-6911, 2016. [Online]. Available: [Link]

-

A. K. S. J. Łażewska, D. Kalinowska-Tłuścik, and K. Kieć-Kononowicz, "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties," International Journal of Molecular Sciences, vol. 22, no. 16, p. 8639, 2021. [Online]. Available: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD., "The Role of Piperidine Derivatives in Neurological Drug Discovery," 2026. [Online]. Available: [Link]

-

F. Glorius, "The conformational preferences of fluorinated piperidine derivatives...," ResearchGate, Jun. 2025. [Online]. Available: [Link]

-

S. N. Mokale, S. S. Shinde, A. R. Surana, and S. J. Surana, "Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors," ACS Omega, vol. 8, no. 41, pp. 37243-37266, 2023. [Online]. Available: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Commercial Availability & Strategic Utilization of (S)-Piperidin-3-ylmethanol Hydrochloride

[1]

Executive Summary

(S)-Piperidin-3-ylmethanol hydrochloride (CAS: 1125551-75-8) is a stereochemically defined heterocycle used extensively in the synthesis of kinase inhibitors, GPCR ligands, and peptidomimetics.[1][2][3] Unlike its achiral 4-substituted counterparts, the 3-substituted piperidine scaffold offers a unique vector for substituents, allowing medicinal chemists to probe specific sub-pockets in protein targets.[1][4]

This guide analyzes the commercial landscape for this compound, providing researchers with the data necessary to make "buy vs. make" decisions, understand quality constraints, and integrate the scaffold into drug discovery workflows.[1][4]

Chemical Profile & Physical Properties[1][2][3][4][5]

Understanding the fundamental physicochemical properties is essential for handling and storage.[1][4] The hydrochloride salt form is preferred over the free base due to enhanced stability against oxidation and reduced hygroscopicity, although it remains sensitive to moisture.[1][4]

| Property | Data |

| Chemical Name | (S)-Piperidin-3-ylmethanol hydrochloride |

| CAS Number | 1125551-75-8 |

| Molecular Formula | C₆H₁₃NO[1][2][3][4][5] · HCl |

| Molecular Weight | 151.63 g/mol |

| Appearance | White to off-white crystalline solid |

| Chirality | (S)-enantiomer |

| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in DCM |

| pKa (Calc) | ~9.5 (piperidine nitrogen) |

| Storage | Hygroscopic; Store under inert gas (Argon/N₂) at 2–8°C |

Commercial Landscape

Supply Chain Overview

The supply chain for (S)-Piperidin-3-ylmethanol hydrochloride is mature, with multiple tiers of suppliers ranging from bulk manufacturers to catalog distributors.[1][4] The compound is typically classified as a Tier 2 Building Block —widely available but carrying a premium over the racemic mixture due to the cost of optical resolution or asymmetric synthesis.[1][4]

Supplier Analysis

Note: Prices are indicative of the current market and subject to fluctuation.

| Supplier Tier | Typical Pack Sizes | Estimated Lead Time | Purity Specification | Strategic Use |

| Global Catalog (e.g., Sigma, Combi-Blocks) | 250 mg – 5 g | 1–3 Days | ≥97% ee | Hit-to-Lead, rapid prototyping |

| Specialty CROs (e.g., Enamine, Pharmablock) | 10 g – 100 g | 1–2 Weeks | ≥98% ee | Scale-up, library synthesis |

| Bulk Manufacturers (APAC Region) | 1 kg+ | 4–8 Weeks | Custom | GMP/GLP Tox batches |

Cost Drivers

-

Enantiomeric Excess (ee): Standard commercial grade is >97% ee.[1][4] Higher purity (>99% ee) requires additional recrystallization, increasing cost by 20–30%.[4]

-

Salt Form: The HCl salt is the industry standard.[1][4] Custom salts (e.g., tartrate, trifluoroacetate) are considered custom synthesis orders.[1][4]

Synthesis & Manufacturing Logic

To validate the quality of purchased material, researchers must understand how it is manufactured.[1][4] The presence of specific impurities (e.g., residual reducing agents, enantiomeric drift) depends on the synthetic route employed.[1][4]

Dominant Industrial Routes

There are two primary pathways for commercial production:[1][4]

-

Chiral Pool Synthesis: Reduction of (S)-Nipecotic acid (or its esters).[1][4] This is the most common route as (S)-Nipecotic acid is readily available via resolution.[1][4]

-

Kinetic Resolution: Enzymatic or chemical resolution of the racemic alcohol.[1][4]

Synthesis Workflow Diagram

The following diagram illustrates the critical pathways and potential impurity introduction points.

Figure 1: Industrial synthesis pathways highlighting the resolution of nipecotic acid as the primary source of chirality and potential impurity vectors.

Quality Control & Impurity Profile

When sourcing this compound for sensitive biological assays, the following quality attributes must be verified:

Critical Quality Attributes (CQA)

-

Enantiomeric Purity: Must be confirmed via Chiral HPLC or SFC. A common specification is >97% ee.[1][4] Contamination with the (R)-isomer can lead to misleading biological data, especially in tight binding pockets.[1][4]

-

Residual Boron/Aluminum: If produced via reduction (LiAlH₄ or BH₃), trace metals can interfere with subsequent metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig).[1][4]

-

Hygroscopicity: The HCl salt absorbs water.[1][4] Water content (Karl Fischer titration) should be <1% to ensure accurate stoichiometry in reactions.[1][4]

Analytical Protocol Recommendation

Applications in Drug Discovery[1][4][7]

The (S)-Piperidin-3-ylmethanol scaffold is a "privileged structure" in medicinal chemistry.[1][4] Its utility stems from its ability to function as a conformationally restricted amino alcohol.[4]

Structural Utility[1][4]

-

Vector Control: The 3-position allows substituents to exit the piperidine ring at a distinct angle (~60° relative to the nitrogen lone pair), unlike the linear 4-position.[1][4] This is crucial for accessing solvent-exposed regions in kinase ATP pockets.[1][4]

-

Solubility: The primary alcohol provides a handle for hydrogen bonding and can be further derivatized (e.g., to an ether or carbamate) to tune lipophilicity (LogD).[1][4]

Decision Logic: Buy vs. Make

Researchers often face the dilemma of synthesizing this building block or buying it.[1][4] The decision matrix below guides this process.

Figure 2: Strategic decision matrix for sourcing (S)-Piperidin-3-ylmethanol HCl based on scale, budget, and timeline.

Handling and Stability Protocols

To maintain the integrity of the commercial material:

-

Storage: Store at +2°C to +8°C. The HCl salt is stable but hygroscopic.

-

Handling: Weigh quickly in ambient air or, preferably, inside a nitrogen-filled glovebox for precise stoichiometric applications.

-

Free Basing: If the free base is required for a reaction (e.g., nucleophilic substitution), generate it in situ using a scavenger base (e.g., K₂CO₃ or DIPEA) rather than isolating the free oil, which is prone to oxidation.[1][4]

References

-

PubChem. Compound Summary for CID 70700777: (S)-Piperidin-3-ylmethanol hydrochloride. National Library of Medicine.[1][4] Available at: [Link][4]

-

National Institutes of Health (NIH). Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PubMed Central.[1][4] Available at: [Link]

Sources

- 1. 400771-49-5|Piperidin-3-ylmethanol hydrochloride|BLD Pharm [bldpharm.com]

- 2. (S)-Piperidin-3-ylmethanol hydrochloride | C6H14ClNO | CID 70700777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1125551-75-8|(S)-Piperidin-3-ylmethanol hydrochloride|BLD Pharm [bldpharm.com]

- 4. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-Piperidin-3-ylmethanol hydrochloride | CymitQuimica [cymitquimica.com]

The Therapeutic Potential of Functionalized Piperidines: A Technical Guide for Drug Discovery Professionals

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and a quintessential example of a "privileged scaffold."[1][2] Its frequent appearance in both natural products and a remarkable number of FDA-approved drugs highlights its significance in the development of therapeutic agents across a vast spectrum of diseases.[3][4][5] This guide provides an in-depth exploration of the therapeutic potential of functionalized piperidines, delving into the synthetic strategies used to create molecular diversity, their mechanisms of action in key therapeutic areas, and the critical structure-activity relationships that govern their efficacy. We will examine the physicochemical properties that make this scaffold so advantageous and present detailed protocols, quantitative data, and pathway visualizations to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this vital chemical motif.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The enduring success of the piperidine moiety in drug design is not accidental; it stems from a unique combination of structural and electronic features that positively influence a molecule's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic profiles.[2][6]

Key Physicochemical Properties:

-

Basicity: The nitrogen atom within the piperidine ring is basic. At physiological pH, this nitrogen is often protonated, enabling strong ionic interactions with acidic residues in target proteins, a feature crucial for the binding affinity of many piperidine-containing drugs.[6]

-

Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal three-dimensional space for precise binding to diverse biological targets.[4][6]

-

Lipophilicity and Solubility: The piperidine ring offers a favorable balance of lipophilicity and water solubility. Functionalization of the ring allows for the fine-tuning of these properties, which is critical for ensuring adequate bioavailability and cell membrane permeability.[2]

-

Metabolic Stability: The piperidine scaffold is relatively stable to metabolic degradation. This inherent stability can be further enhanced by strategic functionalization, particularly at positions adjacent to the nitrogen atom, for instance, by creating spirocyclic systems.[2]

These properties collectively enhance a molecule's "druggability," facilitating its journey from administration to its biological target.[2] The prevalence of this scaffold in clinically approved drugs for cancer, central nervous system (CNS) disorders, and infectious diseases is a testament to these advantages.[2]

Synthetic Strategies for Functionalized Piperidines

The therapeutic potential of piperidines can only be unlocked through robust and versatile synthetic methodologies. The primary goal of these strategies is to generate libraries of diversely functionalized piperidines that can be screened for biological activity. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and the need for efficiency and scalability.

Key Methodologies:

-

Hydrogenation of Pyridines: This is a foundational method for accessing the piperidine core. Readily available substituted pyridines can be reduced to their corresponding piperidines, often with high diastereoselectivity for cis-isomers.[7][8] Catalysts based on rhodium, ruthenium, and nickel have been successfully employed for this transformation.[9]

-

Cyclization and Annulation Reactions: These methods build the piperidine ring from acyclic precursors. Key strategies include reductive amination of dicarbonyl compounds and intramolecular cyclization of amino-alkenes, which are powerful ways to form the heterocyclic core.[4][7]

-

Multicomponent Reactions (MCRs): MCRs, such as the Ugi and Hantzsch reactions, are highly efficient for generating molecular diversity. By combining three or more reactants in a single step, MCRs allow for the rapid assembly of complex, highly functionalized piperidines from simple building blocks.[4][10]

-

Site-Selective C-H Functionalization: More modern approaches focus on the direct functionalization of C-H bonds on a pre-existing piperidine ring. This strategy avoids the need for pre-functionalized starting materials and allows for the introduction of substituents at specific positions (C2, C3, or C4) with high selectivity, often controlled by a rhodium catalyst.[11]

General Synthetic Workflow

The path from simple starting materials to a library of drug candidates involves several key stages, from core synthesis to diversification.

Caption: General workflow for piperidine-based drug discovery.

Experimental Protocol: Diastereoselective Hydrogenation of 2,4-Disubstituted Pyridine

This protocol describes a typical procedure for the synthesis of a cis-piperidine derivative, a common starting point for further functionalization.[8]

Objective: To synthesize cis-methyl 4-methylpiperidine-2-carboxylate from methyl 4-methylpicolinate.

Materials:

-

Methyl 4-methylpicolinate (1.0 eq)

-

Platinum(IV) oxide (PtO₂, 5 mol%)

-

Glacial Acetic Acid (solvent)

-

Hydrogen gas (H₂)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of methyl 4-methylpicolinate in glacial acetic acid is added to a high-pressure reaction vessel containing PtO₂.

-

The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 psi.

-

The reaction mixture is stirred vigorously at room temperature for 16 hours.

-

Upon completion (monitored by TLC or GC-MS), the vessel is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite.

-

The acetic acid is removed under reduced pressure.

-

The residue is dissolved in DCM and neutralized by washing with a saturated NaHCO₃ solution.

-

The aqueous layer is extracted twice more with DCM.

-

The combined organic layers are dried over MgSO₄, filtered, and concentrated in vacuo to yield the crude product.

-

The product is purified by flash column chromatography (silica gel, gradient elution) to afford the desired cis-piperidine as a single diastereomer.

Self-Validation: The stereochemical outcome should be confirmed by ¹H NMR spectroscopy, looking for characteristic coupling constants of the ring protons. The purity should be assessed by HPLC and mass spectrometry. The expected outcome is the cis-diastereomer in high yield (>80%) and diastereomeric ratio (>95:5).[8]

Therapeutic Applications and Mechanisms of Action

Functionalized piperidines have demonstrated remarkable therapeutic potential across a wide range of diseases. Their structural versatility allows them to be tailored to interact with a multitude of biological targets.

Neurodegenerative Diseases

Piperidine derivatives are at the forefront of developing treatments for neurodegenerative conditions like Alzheimer's and Parkinson's disease.[12][13][14]

-

Target: Acetylcholinesterase (AChE): In Alzheimer's disease, inhibiting AChE increases levels of the neurotransmitter acetylcholine. The benzyl-piperidine moiety has been shown to provide excellent binding to the catalytic site of AChE.[15][16] Donepezil, a leading Alzheimer's drug, features a piperidine core.[14]

-

Target: Phosphodiesterase-8 (PDE8): Inhibition of this cAMP-specific enzyme is a therapeutic strategy for both Alzheimer's and Parkinson's. Piperidine derivatives have been developed that can cross the blood-brain barrier to inhibit PDE8.[17]

| Compound ID | Substitution on Phenyl Ring | IC₅₀ (µM) vs. AChE | Reference |

| 5a | 2-Cl | 0.09 ± 0.002 | [15] |

| 5b | 3-Cl | 0.63 ± 0.0002 | [15] |

| 5d | 2-F | 0.013 ± 0.0021 | [15] |

| Donepezil | (Reference Drug) | 0.6 ± 0.05 | [15] |

| A lower IC₅₀ value indicates a more potent inhibitor. |

In Alzheimer's, reduced acetylcholine (ACh) signaling impairs cognitive function. AChE inhibitors block the breakdown of ACh, increasing its availability in the synaptic cleft.

Caption: Action of piperidine-based AChE inhibitors.

Oncology

The piperidine scaffold is integral to the design of numerous anticancer agents that target key signaling pathways essential for cancer cell survival and proliferation.[18][19]

-

Targets: Piperidine derivatives have been developed to inhibit a wide range of cancer-related targets, including STAT-3, NF-κB, PI3K/Akt, and tubulin.[20]

-

Mechanism of Action: By inhibiting these targets, piperidine-containing drugs can induce apoptosis (programmed cell death), inhibit cell migration, and cause cell cycle arrest.[19] For example, certain derivatives act as colchicine binding site inhibitors, preventing tubulin polymerization and halting cell division.

| Compound Series | Target / Cell Line | Key Structural Features | IC₅₀ (µM) | Reference |

| Furan-pyrazole piperidines | Akt1 | Furan-pyrazole moiety | 0.02 - 5.3 | [1] |

| Furan-pyrazole piperidines | OVCAR-8 (Ovarian) | Furan-pyrazole moiety | 0.1 - 15.8 | [1] |

| Piperidine-based thiosemicarbazones | DHFR | Thiosemicarbazone at C4 | 13.70 - 47.30 | [1] |

| Compound 17a | PC3 (Prostate) | N-Aryl substitution | Concentration-dependent inhibition | [18] |

The PI3K/Akt pathway is a critical pro-survival pathway often hyperactivated in cancer. Inhibitors block this signaling cascade, promoting apoptosis.

Caption: Iterative cycle of SAR-driven lead optimization.

Future Directions and Conclusion

The exploration of the piperidine scaffold is far from over. Future research will likely focus on several key areas:

-

Increased Three-Dimensionality: Moving beyond flat molecules, the synthesis of complex, spirocyclic, and bridged piperidines is a major trend. These 3D structures can access novel chemical space and provide better binding to complex protein targets. [2][21]* Fragment-Based Drug Discovery (FBDD): Piperidine-based fragments are being incorporated into FBDD libraries to build novel lead compounds with improved physicochemical properties. [8]* Stereoselective Synthesis: The development of new catalytic methods to control the precise 3D arrangement of substituents will remain a critical area of research, as stereochemistry is often paramount for biological activity. [11][21] In conclusion, the functionalized piperidine is an exceptionally versatile and powerful scaffold in drug discovery. Its favorable physicochemical properties, combined with the ever-expanding toolkit of synthetic methodologies, ensure its continued prominence in the development of novel therapeutics. From the symptomatic treatment of Alzheimer's to targeted cancer therapies and new antiviral agents, the piperidine ring provides a robust and adaptable foundation upon which the next generation of medicines will be built.

References

-

Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Grover, P., Rohilla, S., Bhardwaj, M., Mehta, L., & Malhotra, A. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221-1259. [Link]

-

Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

-

Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

-

(2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-8. [Link]

-

CSIC. (n.d.). Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget. [Link]

-

Grover, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Ingenta Connect. [Link]

-

Kim, D., et al. (2009). Discovery and Structure-Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Frolov, N., & Vereshchagin, A. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Davies, H. M., & Du, H. (2016). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 55(31), 8990-8994. [Link]

-

Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2020). Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties from 2015 to June 2020. ResearchGate. [Link]

-

Rather, R. A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]

-

Omar, A. M., et al. (2023). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules, 28(19), 6825. [Link]

-

Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 15(15), 1434-1451. [Link]

-

(2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate. [Link]

-

Zhang, H., et al. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chemical Biology & Drug Design, 86(3), 325-334. [Link]

-

Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-60. [Link]

-

De Vloo, J. M., et al. (2021). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Viruses, 13(10), 2058. [Link]

-

Rather, R. A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]

-

Chen, Y., et al. (2023). Construction of highly functionalized piperidines by stepwise dearomative functionalization reaction. ResearchGate. [Link]

-

González-Cardenete, M. Á., & Ayuso-Carrasco, M. S. (2020). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. ResearchGate. [Link]

-

Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1623. [Link]

-

González-Cardenete, M. Á., & Ayuso-Carrasco, M. S. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Molecules, 27(20), 6833. [Link]

-

(n.d.). Classes of Piperidine-Based Drugs. ResearchGate. [Link]

-

Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2020). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]

-

Sarkar, M., & Chawla, P. (2023). Therapeutic Efficacy of Black Pepper in Gastrointestinal Disorders. Taylor & Francis. [Link]

-

(2003). Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. [Link]

-

Dongjun, F., et al. (2020). Chemical structures of anticancer piperidine derivatives. ResearchGate. [Link]

-

Rather, R. A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. [Link]

-

González-Cardenete, M. Á., & Ayuso-Carrasco, M. S. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. OUCI. [Link]

-

(n.d.). Piperidine derivatives (5–8) as anti-SARS-CoV-2 agents. ResearchGate. [Link]

-

Vardanyan, R. (Ed.). (2017). Piperidine-Based Drug Discovery. Elsevier. [Link]

-

(2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

-

(n.d.). Biological activities of piperidine alkaloids. ResearchGate. [Link]

-

Abuo-Rahma, G. E.-D. A., et al. (2022). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Piperidine Nucleus as a Promising Scaffold for Alzheimer’s ...: Ingenta Connect [ingentaconnect.com]

- 14. nbinno.com [nbinno.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Piperidine derivatives for the control of Parkinson's and Alzheimer's [innoget.com]

- 18. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 19. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Methodological & Application

The Versatile Chiral Building Block: Application Notes for (S)-Piperidin-3-ylmethanol Hydrochloride in Synthetic Chemistry

Introduction: The Significance of the Chiral Piperidine Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its prevalence is due to its favorable physicochemical properties, metabolic stability, and its ability to present substituents in a well-defined three-dimensional orientation, which is crucial for specific interactions with biological targets.[1] The introduction of a chiral center to the piperidine ring, as in (S)-Piperidin-3-ylmethanol, provides a powerful tool for medicinal chemists to refine a molecule's pharmacological profile.[3] The specific stereochemistry can significantly influence a drug's potency, selectivity, and pharmacokinetic properties.[3][4] (S)-Piperidin-3-ylmethanol hydrochloride is a commercially available and versatile chiral building block, offering two key points for synthetic diversification: the secondary amine and the primary hydroxyl group.[5][6] This document provides detailed application notes and protocols for the use of (S)-Piperidin-3-ylmethanol hydrochloride as a synthetic intermediate in drug discovery and development.

Chemical Properties and Handling

| Property | Value | Reference |

| Chemical Formula | C₆H₁₄ClNO | [7] |

| Molecular Weight | 151.63 g/mol | [7] |

| Appearance | White to off-white solid | [8] |

| CAS Number | 1125551-75-8 | [7] |

| Storage | Inert atmosphere, Room Temperature | [8] |

(S)-Piperidin-3-ylmethanol hydrochloride is a stable, crystalline solid.[8] As a hydrochloride salt, the secondary amine is protonated, rendering it non-nucleophilic. For reactions involving the amine, an in situ deprotonation step is required. This is typically achieved by the addition of a suitable base. The choice of base is critical and depends on the specific reaction conditions.

Core Synthetic Applications and Protocols

The strategic value of (S)-Piperidin-3-ylmethanol hydrochloride lies in its bifunctionality. The secondary amine is a nucleophile for N-alkylation and N-arylation reactions, while the primary alcohol can be functionalized through various transformations.

N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for the formation of C-N bonds.[4] This two-step, one-pot process involves the initial formation of an iminium ion from the piperidine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the corresponding tertiary amine.[4] This method is particularly advantageous as it avoids the over-alkylation often seen in direct alkylation with alkyl halides.[9]

Workflow for Reductive Amination:

Caption: Workflow for N-alkylation via reductive amination.

Detailed Protocol: N-Alkylation with an Aldehyde

This protocol describes a general procedure for the N-alkylation of (S)-Piperidin-3-ylmethanol hydrochloride with a representative aldehyde.

Materials:

-

(S)-Piperidin-3-ylmethanol hydrochloride (1.0 eq)

-

Aldehyde (1.1 - 1.2 eq)

-

Triethylamine (TEA) (2.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-Piperidin-3-ylmethanol hydrochloride and the anhydrous solvent.

-

Add triethylamine to the mixture and stir for 10-15 minutes at room temperature. This step is crucial to generate the free secondary amine in situ.[4]

-

Add the aldehyde to the reaction mixture and stir for an additional 30-60 minutes at room temperature to facilitate the formation of the imine or iminium ion intermediate.[4]

-

In a separate flask, prepare a suspension of sodium triacetoxyborohydride in the anhydrous solvent.

-

Slowly add the suspension of the reducing agent to the reaction mixture. The addition may be exothermic, and cooling in an ice bath may be necessary.

-

Stir the reaction at room temperature for 4-24 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated piperidine derivative.

Expert Insights:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reductive aminations as it does not typically reduce the starting aldehyde or ketone.[4]

-

Solvent: Dichloromethane and 1,2-dichloroethane are commonly used solvents for this reaction. They are generally inert to the reaction conditions and effectively solubilize the reactants.

-

Stoichiometry of the Base: It is important to use a sufficient excess of a non-nucleophilic base like triethylamine to not only neutralize the hydrochloride salt but also to scavenge the acid generated during imine formation.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide or triflate.[3] This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance.[3]

Catalytic Cycle for Buchwald-Hartwig Amination:

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: N-Arylation with an Aryl Bromide

This protocol provides a general procedure for the N-arylation of (S)-Piperidin-3-ylmethanol hydrochloride with a representative aryl bromide.

Materials:

-

(S)-Piperidin-3-ylmethanol hydrochloride (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

-

Strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 2.0 eq)

-

Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

-

To a flame-dried Schlenk flask or sealed tube under an inert atmosphere, add the aryl bromide, palladium catalyst, and phosphine ligand.

-

Add (S)-Piperidin-3-ylmethanol hydrochloride and the base.

-

Add the anhydrous, deoxygenated solvent.

-

Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Expert Insights:

-

Catalyst System: The choice of palladium precursor and phosphine ligand is critical for the success of the Buchwald-Hartwig amination and depends on the specific substrates. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step.[10]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is a common choice, but other bases like potassium carbonate or cesium carbonate can also be effective.[3]

-

Inert Conditions: The palladium catalyst is sensitive to oxygen, so it is essential to perform the reaction under an inert atmosphere using deoxygenated solvents.

O-Functionalization via the Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol to a variety of other functional groups with inversion of stereochemistry at the alcohol carbon.[1] In the case of (S)-Piperidin-3-ylmethanol, the stereocenter is not at the carbinol carbon, so inversion is not a factor for the piperidine ring stereochemistry. This reaction is particularly useful for forming C-O, C-N, and C-S bonds under mild conditions.[1]